molecular formula C16H16FN7O14P2 B054149 Fdnp-ADP CAS No. 117414-72-9

Fdnp-ADP

Cat. No.: B054149
CAS No.: 117414-72-9
M. Wt: 613.28 g/mol
InChI Key: HXFSLECKHFOJGS-PEAUNDLMSA-N
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Description

3’-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether: is a chemical compound that has garnered interest in various scientific fields due to its unique properties. It is characterized by the presence of a fluorine atom and two nitro groups attached to a phenyl ring, which is further connected to an ADP ether moiety. This compound is often used in biochemical research, particularly in studies involving ATPases and other enzymes.

Scientific Research Applications

3’-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of “3’-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether” involves its binding to the active site of ATPases, leading to their inhibition . An average number of 1.3 covalent labels per F1 is sufficient for 100% inhibition of the ATPase .

Other physical and chemical properties such as color and form are reported, but specific details are not provided .

Future Directions

Future research directions could involve further exploration of the use of “3’-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether” as an affinity reagent for labeling ATPases . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazard information, would be beneficial.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether typically involves the reaction of ADP with 5-fluoro-2,4-dinitrophenyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a controlled temperature to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3’-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be involved in redox reactions.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3’-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether
  • 2,4-Dinitrophenylhydrazine
  • 5-Fluoro-2,4-dinitrophenyl chloride

Comparison: 3’-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether is unique due to its specific structure, which allows it to interact with ATPases in a distinct manner compared to other similar compounds. The presence of the ADP moiety provides specificity for enzymes that utilize ADP or ATP, making it a valuable tool in biochemical research .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(5-fluoro-2,4-dinitrophenoxy)-4-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN7O14P2/c17-6-1-9(8(24(28)29)2-7(6)23(26)27)36-13-10(3-35-40(33,34)38-39(30,31)32)37-16(12(13)25)22-5-21-11-14(18)19-4-20-15(11)22/h1-2,4-5,10,12-13,16,25H,3H2,(H,33,34)(H2,18,19,20)(H2,30,31,32)/t10-,12-,13-,16-/m1/s1/i5+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFSLECKHFOJGS-PEAUNDLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3[14CH]=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN7O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151779
Record name 3'-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117414-72-9
Record name 3'-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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